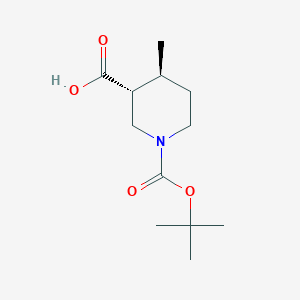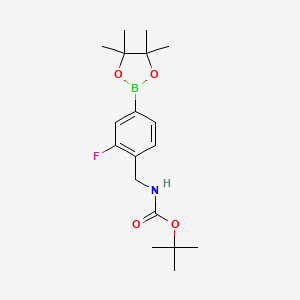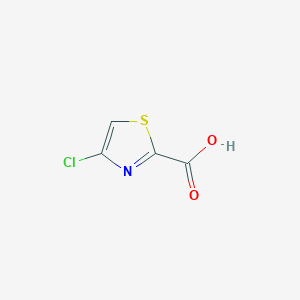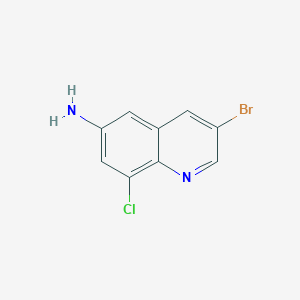![molecular formula C7H6BrN3 B1376373 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine CAS No. 1332837-64-5](/img/structure/B1376373.png)
4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine
Overview
Description
“4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine” is a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors .
Molecular Structure Analysis
The molecular structure of “this compound” is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Chemical Reactions Analysis
The chemical reactions involving “this compound” include the introduction of various bio-relevant functional groups to pyridine . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Scientific Research Applications
Synthesis and Chemical Reactions
Chemoselective Synthesis of Pyrroles : A study describes the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, showcasing the versatility of using bromo-substituted compounds in synthesizing complex pyrrole structures (Aquino et al., 2015).
Novel Pyridine Derivatives Synthesis : The palladium-catalyzed Suzuki cross-coupling reaction was employed to synthesize novel pyridine derivatives from bromo-pyridin-amines, demonstrating their utility in complex organic synthesis (Ahmad et al., 2017).
Pyrrolo-Pyrimidine Synthesis : The synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines was achieved using bromo-substituted pyrroles as starting materials, illustrating the compound's significance in heterocyclic chemistry (Khashi et al., 2015).
Application in Organic Chemistry
- **Palladium-Mediated Functionalization**: A study highlighted the use of palladium-catalyzed cross-coupling reactions of N-substituted bromo-azaindoles (similar in structure to 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine) with various amines and phenols, demonstrating the compound's application in forming complex organic structures (Surasani et al., 2012).
- Synthesis of Functionalized Quinolines : The compound is used in synthesizing highly functionalized 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones, showcasing its utility in the construction of complex heterocyclic systems (Wang et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . This compound has shown potent activities against FGFR1, 2, and 3 .
Mode of Action
The compound interacts with its targets, the FGFRs, by inhibiting their activity . FGFRs consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. The primary pathways affected are the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action on these pathways can lead to the inhibition of tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight is beneficial for subsequent optimization, which may suggest favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound has shown significant effects at the molecular and cellular levels. In vitro, it has been found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .
Safety and Hazards
Future Directions
The future directions for “4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine” include its use in the preparation of some aminopyrrolopyridine derivatives for use as potential RON mediators . The new derivatives, taking Crizotinib and compound 1 as a lead scaffold, were expected to have a similar binding mode .
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-4-1-2-10-5(4)3-11-7(6)9/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDMCCNKFUKBDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C(=C21)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332837-64-5 | |
| Record name | 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1376302.png)

![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1376305.png)




![3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1376313.png)
